1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol
Overview
Description
1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol, also known as 2-fluorodeschlorohydroxylimine, has been identified as a suspected chemical precursor of 2-fluorodeschloroketamine (2-FDCK) . It is a chemical compound with potential implications in various fields of research and industry.
Synthesis Analysis
The synthesis of this compound has been identified using gas chromatography–mass spectrometry (GC–MS) and gas chromatography-quadrupole/time-of-flight mass spectrometry (GC-Q/TOF-MS) .Molecular Structure Analysis
The molecular formula of this compound is C12H16FNO. The molecular weight is 209.26 g/mol.Chemical Reactions Analysis
The entire fragmentation pathway of 2-fluorodeschlorohydroxylimine was theorized from the GC–MS spectrum recorded using an electron ionization (EI) source . The mechanisms and decomposition pathways of 2-fluorodeschlorohydroxylimine were elucidated .Scientific Research Applications
Chemical Precursor Analysis
1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol has been identified as a suspected chemical precursor of 2-fluorodeschloroketamine, with its fragmentation pathway and decomposition mechanisms thoroughly studied. This compound, in protic solvents, undergoes protonation and hydrolysis leading to major decomposition products like α-hydroxyl ketone. Such detailed analysis aids in understanding the chemical behavior and potential applications of this compound in synthetic pathways (Luo et al., 2022).
Annulation Strategies
Research includes the development of annulation strategies to create cyclopentanone building blocks, demonstrating the versatility of cyclopentan-1-ol derivatives in synthetic chemistry. These strategies are critical for constructing complex molecules with high stereoselectivity, indicating potential utility in drug synthesis and material science (Penrose et al., 2015).
Schiff Base Organotin(IV) Complexes
The compound's derivatives have been explored in the synthesis of Schiff base organotin(IV) complexes, showing significant anticancer activity. These studies highlight its role in developing new therapeutic agents, where structural modifications can lead to compounds with promising biological activities (Basu Baul et al., 2009).
Synthesis of Piperidin-4-ols
Its analogs have been used in synthesizing various piperidin-4-ols, illustrating its utility in creating compounds that could serve as chemical intermediates or potential therapeutic agents. These synthetic applications underscore the compound's importance in medicinal chemistry and drug design (Reese & Thompson, 1988).
Fluorescence Quantum Yield Studies
In photophysical studies, derivatives of this compound have been analyzed for their fluorescence properties, providing insights into the influence of fluoro substitution on fluorescence quantum yields. Such research is crucial for developing fluorescent probes and materials (Druzhinin et al., 2001).
Domino Reactions
Domino reactions involving this compound and its derivatives have been explored, leading to the formation of complex heterocyclic systems. These reactions demonstrate the compound's potential as a versatile building block in organic synthesis, enabling the construction of biologically relevant structures with efficiency (Lipson et al., 2015).
Mechanism of Action
In protic solvents, the nitrogen atom in the C═N group of 2-fluorodeschlorohydroxylimine underwent a protonation reaction . Thereafter, the traces of water present in protic solvents promoted the hydrolysis of the protonated imine, and a carbon cation was obtained following the loss of methylamine .
properties
IUPAC Name |
1-[(2-fluoroanilino)methyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-10-5-1-2-6-11(10)14-9-12(15)7-3-4-8-12/h1-2,5-6,14-15H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSTWZLQSQJPRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC2=CC=CC=C2F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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